Piroxicam-d3

Descripción general

Descripción

Piroxicam-d3 es una forma deuterada de Piroxicam, un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza comúnmente para tratar los síntomas de la osteoartritis y la artritis reumatoide. Los átomos de deuterio reemplazan a tres átomos de hidrógeno en la molécula de Piroxicam, lo que puede ayudar a estudiar la farmacocinética y las vías metabólicas del fármaco debido al efecto isotópico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Piroxicam-d3 implica la incorporación de átomos de deuterio en la molécula de Piroxicam. Esto se puede lograr mediante varios métodos, que incluyen:

Reacciones de intercambio de deuterio: Este método implica el intercambio de átomos de hidrógeno por deuterio en presencia de un agente deuterante como óxido de deuterio (D2O) o disolventes deuterados.

Síntesis directa: Esto implica el uso de materiales de partida deuterados en la síntesis de Piroxicam. Por ejemplo, el uso de piridina deuterada en el proceso de síntesis.

Métodos de producción industrial: La producción industrial de this compound generalmente implica reacciones de intercambio de deuterio a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir:

Deuteración catalítica: Utilizando catalizadores como paladio sobre carbono (Pd/C) para facilitar el intercambio de hidrógeno por deuterio.

Reacciones a alta presión: Llevar a cabo reacciones a alta presión para aumentar la velocidad de incorporación de deuterio.

Análisis De Reacciones Químicas

Tipos de reacciones: Piroxicam-d3 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridina.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno (H2O2), ácido m-cloroperbenzoico (m-CPBA).

Agentes reductores: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4).

Reactivos de sustitución: Agentes halogenantes como bromo (Br2) o cloro (Cl2).

Productos principales:

Productos de oxidación: Sulfoxidos, sulfonas.

Productos de reducción: Aminas.

Productos de sustitución: Derivados halogenados.

Aplicaciones Científicas De Investigación

Drug Metabolism Studies

Piroxicam-d3 is primarily utilized in research settings to investigate the metabolism of piroxicam. The isotopic labeling with deuterium enables researchers to track the drug's metabolic pathways and identify its metabolites more accurately. Understanding these pathways is crucial for optimizing drug efficacy and minimizing side effects.

- Metabolic Pathways : Piroxicam is metabolized mainly by the cytochrome P450 enzyme CYP2C9, and studies using this compound help elucidate the impact of genetic variations in this enzyme on drug metabolism .

Pharmacokinetic Research

The pharmacokinetic properties of this compound are studied to determine how the drug is absorbed, distributed, metabolized, and excreted in the body. This research helps in understanding the differences between deuterated and non-deuterated forms of piroxicam.

- Enhanced Stability : The presence of deuterium may lead to altered pharmacokinetics, potentially resulting in improved therapeutic outcomes and reduced adverse effects compared to traditional piroxicam .

Clinical Applications

While this compound is primarily a research tool, its implications extend to clinical settings. Its biological activity mirrors that of piroxicam, including anti-inflammatory and analgesic effects, making it relevant for conditions such as osteoarthritis and rheumatoid arthritis.

- Efficacy Studies : Research indicates that this compound retains similar efficacy to piroxicam in reducing inflammation and pain, which could lead to better patient compliance due to potentially improved safety profiles .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

- CYP2C9 Genotype Influence : A study highlighted that individuals with different CYP2C9 genotypes experience varying levels of piroxicam exposure. Using this compound allows researchers to investigate these differences more thoroughly .

- Pain Management Trials : Clinical trials have shown that piroxicam, including its deuterated form, is effective in managing postoperative pain, suggesting that this compound could be beneficial in similar scenarios .

Comparison with Other NSAIDs

This compound can be compared with other NSAIDs regarding efficacy and safety profiles. It has been noted that while traditional piroxicam has been associated with gastrointestinal risks, studies suggest that the deuterated form may present a more favorable safety profile .

| Compound | Efficacy | GI Safety Profile | Pharmacokinetics |

|---|---|---|---|

| Piroxicam | High | Moderate risk | Standard |

| This compound | Similar to high | Potentially improved | Enhanced stability |

| Diclofenac | High | Higher GI risk | Standard |

| Ibuprofen | Moderate | Lower GI risk | Standard |

Mecanismo De Acción

Piroxicam-d3 ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son compuestos lipídicos que juegan un papel clave en la inflamación y el dolor. Al inhibir la COX, this compound reduce la producción de prostaglandinas, lo que alivia la inflamación y el dolor .

Compuestos similares:

Meloxicam: Otro AINE con un mecanismo de acción similar pero con una estructura química diferente.

Tenoxicam: Similar a Piroxicam pero con una vida media más larga.

Lornoxicam: Conocido por sus potentes efectos antiinflamatorios.

Singularidad de this compound:

Etiquetado de deuterio: La presencia de átomos de deuterio hace que this compound sea único para estudios farmacocinéticos y metabólicos.

Estabilidad: La incorporación de deuterio puede mejorar la estabilidad del compuesto, lo que lo hace útil para estudios a largo plazo.

This compound se destaca por su etiquetado de deuterio, que proporciona ventajas únicas en la investigación científica, particularmente en la comprensión de la farmacocinética y el metabolismo de Piroxicam.

Comparación Con Compuestos Similares

Meloxicam: Another NSAID with a similar mechanism of action but with a different chemical structure.

Tenoxicam: Similar to Piroxicam but with a longer half-life.

Lornoxicam: Known for its potent anti-inflammatory effects.

Uniqueness of Piroxicam-d3:

Deuterium Labeling: The presence of deuterium atoms makes this compound unique for pharmacokinetic and metabolic studies.

Stability: Deuterium incorporation can enhance the stability of the compound, making it useful for long-term studies.

This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research, particularly in understanding the pharmacokinetics and metabolism of Piroxicam.

Actividad Biológica

Piroxicam-d3 is a deuterated derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The introduction of deuterium in this compound enhances its utility in pharmacokinetic studies, allowing for more precise tracking of the drug's metabolism and distribution in biological systems. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant studies.

This compound functions primarily as a cyclooxygenase (COX) inhibitor , which is crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of these inflammatory mediators, leading to decreased pain and swelling. The inhibition is believed to be non-selective, affecting both COX-1 and COX-2 pathways, which can influence gastrointestinal safety profiles compared to selective COX-2 inhibitors.

Pharmacological Effects

The pharmacological effects of this compound are similar to those of its non-deuterated counterpart. Key effects include:

- Anti-inflammatory Activity : this compound effectively reduces inflammation in various models, making it beneficial in treating conditions like arthritis.

- Analgesic Effects : It provides significant pain relief in postoperative settings and chronic pain conditions.

- Antipyretic Properties : this compound may also help reduce fever through its action on prostaglandin synthesis.

Efficacy and Safety Studies

A notable study investigated the efficacy and safety of this compound in combination with other agents for managing pain following third molar extraction. The study compared a combination treatment (10 mg piroxicam with dexamethasone) against standard piroxicam dosing (20 mg). Results indicated that the combination therapy significantly reduced pain levels at specific time points post-surgery compared to piroxicam alone, highlighting the potential for enhanced analgesic efficacy when used in conjunction with other medications .

Liposomal Encapsulation

Research has also explored the encapsulation of piroxicam in liposomes to improve its bioavailability. A study reported an encapsulation efficiency of 12.73% with a mean liposome diameter of 278 nm. This formulation aims to enhance the delivery and therapeutic effectiveness of this compound while minimizing side effects associated with systemic exposure .

Table 1: Comparison of Pain Scores Post-Surgery

| Time Point (hours) | Rheumazin Group (Pain Score) | Feldene Group (Pain Score) |

|---|---|---|

| 6 | 0 | 1 |

| 120 | 0 | 1 |

Table 2: Summary of Pharmacological Effects

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation in various models |

| Analgesic | Provides significant pain relief |

| Antipyretic | Reduces fever through inhibition of prostaglandins |

Case Studies

In a clinical setting, patients receiving this compound reported improved outcomes in terms of pain management during postoperative recovery. The dual-action mechanism—targeting both inflammation and pain—was noted as beneficial for patient satisfaction and recovery times.

Propiedades

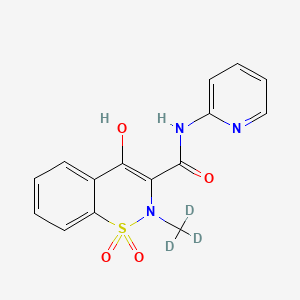

IUPAC Name |

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSPLQLAKJAUJT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715737 | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942047-64-5 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942047-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 942047-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.